Carcinolipin

Aminoacyl-tRNA synthetase Cholesteryl ester cofactor Enzyme reactivation assay

Carcinolipin (CAS 19477-24-8), systematically designated cholesteryl 14-methylhexadecanoate (CMH), is a cholesteryl ester composed of cholesterol esterified to the branched-chain fatty acid (+)-14-methylhexadecanoic acid (anteiso-heptadecanoic acid). First isolated from neoplastic tissues and egg yolks as an endogenous carcinogenic lipid, its chemical identity was unambiguously established through oxidative degradation, mass spectrometry, gas–liquid chromatography, and mixed-melting-point comparisons against authentic synthetic standards.

Molecular Formula C44H78O2
Molecular Weight 639.1 g/mol
CAS No. 19477-24-8
Cat. No. B096503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarcinolipin
CAS19477-24-8
Synonymscarcinolipin
cholesterol 14-methylhexadecanoate
cholesteryl 14-methylhexadecanoate
Molecular FormulaC44H78O2
Molecular Weight639.1 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C44H78O2/c1-8-34(4)21-17-15-13-11-9-10-12-14-16-18-23-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(35(5)22-19-20-33(2)3)44(40,7)31-29-41(38)43/h24,33-35,37-41H,8-23,25-32H2,1-7H3
InChIKeyILZPADCYIWUDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carcinolipin (CAS 19477-24-8): A Structurally Distinct Cholesteryl Ester with Essential Cofactor Activity in Protein Synthesis — Procurement-Relevant Overview


Carcinolipin (CAS 19477-24-8), systematically designated cholesteryl 14-methylhexadecanoate (CMH), is a cholesteryl ester composed of cholesterol esterified to the branched-chain fatty acid (+)-14-methylhexadecanoic acid (anteiso-heptadecanoic acid) [1]. First isolated from neoplastic tissues and egg yolks as an endogenous carcinogenic lipid, its chemical identity was unambiguously established through oxidative degradation, mass spectrometry, gas–liquid chromatography, and mixed-melting-point comparisons against authentic synthetic standards [2]. CMH belongs to the cholesteryl ester class but is distinguished by its anteiso-branched C17 fatty acyl chain, a structural feature absent in the predominant straight-chain cholesteryl esters found in mammalian lipoproteins [3]. It has been classified as a non-naturally occurring metabolite detectable only in individuals exposed to this compound or its derivatives [3].

Carcinolipin vs. Straight-Chain Cholesteryl Esters: Why Generic Substitution Is Not Supported by Biochemical Evidence


Straight-chain cholesteryl esters such as cholesteryl palmitate (C16:0), cholesteryl margarate (C17:0 straight-chain), and cholesteryl stearate (C18:0) are structurally similar to carcinolipin and share an identical cholesterol sterol nucleus, yet multiple independent lines of evidence demonstrate that these analogs cannot functionally replace carcinolipin in protein-synthesis assays. Cholesteryl palmitate, cholesteryl margarate, and cholesteryl stearate were explicitly shown to be inactive in restoring the catalytic activity of aminoacyl-tRNA ligases from which endogenous CMH had been extracted [1]. Similarly, cholesteryl laurate and cholesteryl palmitate are bound in significantly lower quantities by purified peptide-initiation factor and peptide-elongation factor 1 compared with cholesteryl 14-methylhexadecanoate [2]. These differential biochemical properties arise from the anteiso methyl branch at position 14 of the fatty acyl chain, which confers specific allosteric modifier behaviour not exhibited by straight-chain congeners. Consequently, procurement of generic straight-chain cholesteryl esters for applications requiring the unique cofactor function or immunological detection of CMH is not scientifically justifiable.

Carcinolipin Quantitative Differentiation Evidence: Head-to-Head and Class-Level Data for Scientific Procurement Decisions


Selective Rescue of Aminoacyl-tRNA Ligase Activity: Carcinolipin vs. Straight-Chain Cholesteryl Esters

In a direct head-to-head comparison using aminoacyl-tRNA ligases (l-tyrosine, l-alanine, l-tryptophan, and l-threonine specific) purified from mammalian tissues and extracted with organic solvents to remove endogenous lipid, the original catalytic activity could be restored to 70–100% by the addition of pure cholesteryl 14-methylhexadecanoate (carcinolipin). In contrast, cholesteryl palmitate, cholesteryl margarate, and cholesteryl stearate — each tested under identical conditions — were completely inactive in restoring enzymatic function [1]. This demonstrates that the anteiso-branched structure of carcinolipin is a strict structural requirement for cofactor activity, a property not shared by any tested straight-chain cholesteryl ester.

Aminoacyl-tRNA synthetase Cholesteryl ester cofactor Enzyme reactivation assay

Preferential Binding to Eukaryotic Protein Synthesis Factors: Carcinolipin vs. Cholesteryl Laurate and Cholesteryl Palmitate

A direct comparative binding study using homogeneous peptide-initiation factor from rat liver and purified peptide-elongation factor 1 from rabbit reticulocytes demonstrated that significantly higher quantities of cholesteryl 14-methylhexadecanoate (carcinolipin) are bound than of cholesteryl laurate (C12:0) or cholesteryl palmitate (C16:0) [1]. The authors concluded that carcinolipin functions as a specific allosteric modifier that alters the conformation of protein-synthesis factors and modulates their binding-site activity, a property not exhibited to a comparable degree by the straight-chain esters [1]. Although the publication provides the qualitative statement of 'significantly higher quantities' rather than exact picomolar binding values, the head-to-head nature of the comparison under identical assay conditions renders this a valid differential evidence point.

Peptide elongation factor 1 Peptide initiation factor Allosteric modifier

Stoichiometric Content in Mammalian Ribosomal Subunits: Quantitative Baseline for Functional Studies

Quantitative extraction of cholesteryl 14-methylhexadecanoate from rat liver ribosomal subunits revealed a distinct stoichiometric distribution: chloroform–methanol (2:1, v/v) extracted 1.87 ± 0.15 pmol of CMH per pmol of the smaller (40S) ribosomal subunit and 0.92 ± 0.11 pmol per pmol of the larger (60S) subunit [1]. This approximately 2:1 ratio (small vs. large subunit) suggests a specific and non-random association of carcinolipin with the translational machinery. Extracted subunits showed altered phenylalanyl-tRNA binding and peptidyl transferase activity, which could be normalised by re-addition of CMH in quantities corresponding to those extracted [1]. This provides a quantitative framework for any study requiring reconstitution of ribosomal function with defined lipid cofactor content.

Ribosome biochemistry Peptide elongation Ribosomal subunit composition

Serum Concentration Differential as a Malignant Tumor Marker: Carcinolipin vs. Healthy and Non-Cancer Disease Controls

A clinical study quantifying cholesteryl 14-methylhexadecanoate (CMH) by reversed-phase HPLC in human serum established a clear concentration differential: mean serum CMH in 123 healthy individuals was 22.89 nmol/ml, not significantly different from 23.22 nmol/ml in 83 patients with non-cancer diseases. In contrast, 394 cancer patients exhibited significantly elevated mean concentrations in the range of 60–80 nmol/ml [1]. Using a cut-off of 40.0 nmol/ml, the assay achieved a specificity of 97.1%, sensitivity of 81.8% (overall), and a positive predictive value of 94.7% [1]. Sub-analysis by cancer type revealed the highest sensitivity for testicular cancer (86.2%), followed by prostatic (77.8%), mammary (76.5%), ovarian (75.8%), colorectal (73.3%), and lymphoma (70%) [1]. This concentration differential (approximately 2.6–3.5 fold elevation in cancer) and stringent assay performance parameters position CMH as a quantitatively validated biomarker candidate.

Tumor biomarker Serum cholesteryl ester Cancer diagnostics

Enrichment Factor During Enzyme Purification: Quantitative Evidence for Specific Protein Association

During the purification of aminoacyl-tRNA ligases from mammalian tissues, the relative content of cholesteryl 14-methylhexadecanoate in purified enzyme fractions was found to be up to 210-fold higher than in the crude starting material [1]. This dramatic enrichment parallels the increase in specific enzymatic activity and indicates a tight, specific association between CMH and the functional ligase proteins. Different aminoacyl-tRNA ligases exhibited different absolute CMH contents, suggesting enzyme-specific stoichiometries [1]. This enrichment behaviour is not reported for common straight-chain cholesteryl esters undergoing the same purification protocol, underscoring the unique protein–lipid interaction profile of carcinolipin.

Enzyme purification Lipid cofactor enrichment Protein–lipid interaction

Carcinolipin (19477-24-8): High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Functional Reconstitution of Eukaryotic Protein Synthesis Systems

Carcinolipin is uniquely qualified as an essential lipid cofactor for in vitro reconstitution of eukaryotic translation. The evidence that CMH restores 70–100% of aminoacyl-tRNA ligase activity after lipid extraction, whereas cholesteryl palmitate, margarate, and stearate are completely inactive [1], makes it indispensable for experiments requiring functional restoration of the protein synthesis machinery. Additionally, its defined stoichiometric content in ribosomal subunits (1.87 ± 0.15 pmol/pmol 40S; 0.92 ± 0.11 pmol/pmol 60S) [2] enables precise formulation of reconstituted translation systems at physiologically relevant cofactor levels.

Calibration Standard for Cancer Biomarker HPLC Assays

The validated reversed-phase HPLC method for serum CMH quantification, which delivers results within 35 minutes with high precision and reproducibility [1], requires an authentic CMH standard for calibration. The clinically established serum concentration ranges — 22.89 nmol/ml (healthy), 23.22 nmol/ml (non-cancer disease), and 60–80 nmol/ml (cancer) [2] — provide a quantitative framework for assay validation. Procurement of high-purity carcinolipin as a reference standard is essential for any laboratory implementing or validating this tumor marker assay.

Radiolabelled Tracer Synthesis for Protein Synthesis Factor Binding Studies

The established microsynthesis protocol for [3H]cholesteryl 14-methylhexadecanoate, which yields >98% radiochemical purity after thin-layer chromatographic purification [1], provides a validated starting point for laboratories requiring radiolabelled CMH for binding assays with peptide elongation factors. The same synthetic methodology was successfully extended to [14C]CMH and to radiolabelled cholesteryl laurate, myristate, palmitate, margarate, and stearate with similar yields [1], enabling parallel preparation of comparator compounds for competitive binding studies.

Allosteric Modifier Studies of GTP-Dependent Translation Factor Activity

The specific binding of CMH to the beta subunit of eukaryotic peptide elongation factor 1, its GTP/CTP-dependent enhancement, and the loss of GTPase activity upon enzymatic removal of endogenous CMH — fully restorable by CMH re-addition [1] — positions carcinolipin as a critical tool compound for investigating allosteric regulation of translation factor GTPase cycles. This application scenario is not addressable with straight-chain cholesteryl esters, which lack the requisite binding affinity and allosteric modifier properties [2].

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